N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
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Overview
Description
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a complex organic compound that features a benzodiazole ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole and piperidine intermediates. Common synthetic routes include:
Formation of Benzodiazole Intermediate: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities .
Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It can be explored for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzodiazole moiety but differs in the piperidine and carboxamide groups .
1-(1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one: Contains a benzimidazole ring and is used in anticancer research .
Uniqueness
N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is unique due to its combination of a benzodiazole ring with a piperidine ring and a carboxamide group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-1-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-3-11-22-12-7-6-10-16(22)18(23)19-13(2)17-20-14-8-4-5-9-15(14)21-17/h1,4-5,8-9,13,16H,6-7,10-12H2,2H3,(H,19,23)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWSFAWVUQTUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3CCCCN3CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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